Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate
Description
CAS Number: 1354953-08-4 Molecular Formula: C₁₇H₁₉F₄NO₃ Molecular Weight: 373.34 g/mol
This compound features a piperidine ring substituted with a 3-oxo group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 4-position of the piperidine ring is linked to a 4-fluoro-3-(trifluoromethyl)phenyl moiety. The trifluoromethyl and fluoro substituents enhance lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor design .
Properties
Molecular Formula |
C17H19F4NO3 |
|---|---|
Molecular Weight |
361.33 g/mol |
IUPAC Name |
tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H19F4NO3/c1-16(2,3)25-15(24)22-7-6-11(14(23)9-22)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
SOQXTMKKRMCXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the piperidine core.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a. Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 1354963-21-5)
- Key Difference : Lacks the 4-fluoro substituent on the phenyl ring.
b. Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1354963-69-1)
- Key Differences :
- 3,4-Difluorophenyl group instead of 4-fluoro-3-(trifluoromethyl)phenyl.
- Hydroxyl group replaces the 3-oxo group on the piperidine ring.
c. Tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS 168828-90-8)
- Key Difference: Amino linker between the piperidine and 3-fluorophenyl group.
- Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets like G protein-coupled receptors .
Analogues with Functional Group Variations
a. Tert-butyl 4-((2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxoethyl)carbamoyl)piperidine-1-carboxylate (CAS 1082949-99-2)
- Key Addition : Carbamoyl and 2-oxoethyl groups.
- Impact : The extended side chain offers sites for further derivatization, making it a versatile building block in drug discovery .
b. Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303974-03-9)
- Key Difference : Bromomethyl and difluoro substituents on the piperidine ring.
- Impact : The bromomethyl group enables nucleophilic substitution reactions, facilitating the synthesis of more complex derivatives .
Analogues with Heterocyclic Modifications
a. Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (CAS 154590-34-8)
- Key Difference : Piperazine ring replaces piperidine.
Biological Activity
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butyl group and a trifluoromethylated phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 507.43 g/mol. The presence of fluorine atoms contributes to its unique reactivity and interaction with biological targets.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial in various signaling pathways related to immune responses and has been implicated in several diseases, including certain cancers and autoimmune disorders. The compound's ability to bind to BTK suggests its potential therapeutic applications in these areas .
Biological Activity Overview
- Inhibition of Enzymes : Compounds similar to this compound have demonstrated enzyme inhibition capabilities, particularly against kinases involved in cancer progression.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Binding Affinity : The compound has shown effective binding to specific proteins, influencing their activity positively or negatively depending on the target, which is crucial for drug development.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | BTK Inhibition Activity | Unique Features |
|---|---|---|
| This compound | Significant | Complex fluorinated structure |
| Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Moderate | Single fluorine substituent |
| Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | Low | Acetyl group instead of phenyl moiety |
| Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | Variable | Amino group adds different reactivity |
Case Study: Inhibition of Bruton's Tyrosine Kinase
A study conducted on various derivatives of piperidine-based compounds highlighted the effectiveness of this compound as a BTK inhibitor. The study demonstrated that this compound could reduce cell proliferation in BTK-dependent cancer cell lines, indicating its potential role in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
